molecular formula C9H8N2 B13609127 4-Ethynylbenzene-1-carboximidamide

4-Ethynylbenzene-1-carboximidamide

Cat. No.: B13609127
M. Wt: 144.17 g/mol
InChI Key: SUHXGAYPCCSKLN-UHFFFAOYSA-N
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Description

4-Ethynylbenzene-1-carboximidamide is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, along with a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylbenzene-1-carboximidamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethynylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethynylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of 4-Ethynylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboximidamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

4-ethynylbenzenecarboximidamide

InChI

InChI=1S/C9H8N2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H3,10,11)

InChI Key

SUHXGAYPCCSKLN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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